molecular formula C12H6O3 B045246 1,8-Naphthalic anhydride CAS No. 81-84-5

1,8-Naphthalic anhydride

Cat. No. B045246
CAS RN: 81-84-5
M. Wt: 198.17 g/mol
InChI Key: GRSMWKLPSNHDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,8-naphthalic anhydride and its derivatives involves various methods, including photochemical reactions and improved synthesis techniques. For example, derivatives of 1,8-naphthalic anhydride have been synthesized, exhibiting good photostability and fluorescence quantum yield in specific derivatives (Grabtchev, Konstantinov, Guittonneau, & Meallier, 1997). Additionally, the improved synthesis of trithio-1,8-naphthalic anhydride has been described, showcasing its use in Diels-Alder reactions to produce novel fused heterocyclic compounds (Huang, Qian, Tao, Wang, Song, & Liu, 1999).

Molecular Structure Analysis

Spectroscopic and dynamic properties of 1,8-naphthalic anhydride have been extensively studied, revealing a complex interplay between its electronically excited states. Vibrationally-resolved spectroscopic studies show the interactions between the singlet states and the influence of spin-orbit coupling on its decay dynamics (Maltseva, Amirjalayer, & Buma, 2017).

Chemical Reactions and Properties

1,8-Naphthalic anhydride participates in a variety of chemical reactions, including the formation of fluorescent naphthalimide derivatives through condensation with primary aliphatic amines. This reaction has been explored for cytochemical methods revealing protein amino groups, showcasing the compound's versatility (Stockert, Trigoso, & Braña, 1994).

Physical Properties Analysis

The physical properties of 1,8-naphthalic anhydride derivatives have been a subject of study, particularly in terms of their absorption and fluorescence characteristics. These properties are significantly influenced by substituents on the naphthalene ring, affecting the compound's color and fluorescence intensity (Alexiou, Tychopoulos, Ghorbanian, Tyman, Brown, & Brittain, 1990).

Chemical Properties Analysis

1,8-Naphthalic anhydride acts as an efficient electron acceptor in excited states within aprotic solvents. Its interaction with aliphatic amines underlines its potential in photo-induced electron transfer processes, highlighting its chemical versatility and potential applications in various chemical reactions (Ghosh, Biswas, Mondal, & Basu, 2014).

Safety And Hazards

When handling 1,8-Naphthalic anhydride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

1,8-Naphthalic anhydride and its derivatives have been extensively studied due to their ease of synthesis and the possibility to easily tune the photophysical properties . They have been used as fluorescent molecules in biological, chemical, and medical fields because they show high stability and various fluorescence properties under different conditions . Future research may focus on further exploring these properties and finding new applications for this compound.

properties

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSMWKLPSNHDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026505
Record name 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline]
Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,8-Naphthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6294
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

272 °C, 272 degree C (open cup)
Record name 1,8-Naphthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6294
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NAPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water
Record name NAPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000041 [mmHg]
Record name 1,8-Naphthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6294
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,8-Naphthalic anhydride

Color/Form

Light tan crystalline solid, Needles in alcohol

CAS RN

81-84-5, 34314-32-4
Record name Naphthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenedicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Naphthalic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,8-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPHTHALIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NAPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

273-274 °C
Record name NAPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The following morning thin-layer chromatography showed only a trace presence of the dibromonaphthalic anhydride. The reaction mixture was cooled to room temperature followed by the addition of 350 ml of ether. The triethylamine hydrobromide byproduct was removed by filtration. The filtrate was concentrated on the rotary evaporator, to give the diphenylethynyl derivative of the 1,8-naphthalic anhydride.
Name
dibromonaphthalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Naphthalic anhydride
Reactant of Route 2
1,8-Naphthalic anhydride
Reactant of Route 3
1,8-Naphthalic anhydride
Reactant of Route 4
1,8-Naphthalic anhydride
Reactant of Route 5
1,8-Naphthalic anhydride
Reactant of Route 6
1,8-Naphthalic anhydride

Citations

For This Compound
4,150
Citations
AT Peters, MJ Bide - Dyes and Pigments, 1985 - Elsevier
Condensation of 4-halogeno-1,8-naphthalic anhydride with the appropriate cyclic secondary amines gives the 4-morpholino-, 4-piperidino-, 4-pyrrolidino- and 4-piperazino- derivatives. …
Number of citations: 118 www.sciencedirect.com
T Gerbich, HC Schmitt, I Fischer… - The Journal of …, 2015 - ACS Publications
We investigate the excited electronic states of 1,8-naphthalic anhydride (NDCA) and 1,4,5,8-naphthalene-tetracarboxylic dianhydride (NTCDA) by time- and frequency-resolved …
Number of citations: 10 pubs.acs.org
J Cason, A Weiss, SA Monti - The Journal of Organic Chemistry, 1968 - ACS Publications
The 2-, 3-, and 4-methoxy-l, 8-naphthalic anhydrides were synthesized by starting, respectively, with a Friedel-Crafts reaction on/3-methoxynaphthalene, sulfonation of 1, 8-naphthalic …
Number of citations: 14 pubs.acs.org
S Ghosh, S Biswas, M Mondal, S Basu - Journal of luminescence, 2014 - Elsevier
8-Naphthalic anhydride (NAN) has long been known as an intermediate for the synthesis of 1,8-naphthalimide derivatives with diverse applications. Uses of NAN for other purposes are …
Number of citations: 5 www.sciencedirect.com
L Wang, Y Shi, Y Zhao, H Liu, X Li, M Bai - Journal of Molecular Structure, 2014 - Elsevier
In this paper, the “push–pull” molecules consisting of different number of triphenylamino groups and 1,8-naphthalic anhydride ring were designed and synthesized. The UV–vis …
Number of citations: 8 www.sciencedirect.com
L Zhang, Y Wang, F Zheng, D Zhu… - Journal of the …, 2022 - ACS Publications
The collision cross-section (CCS) values of ions determined by ion mobility-mass spectrometry (IM-MS) can be used to deduce the shape and size of the ions. For each compound, as …
Number of citations: 6 pubs.acs.org
I Grabtchev, T Konstantinov, S Guittonneau… - Dyes and Pigments, 1997 - Elsevier
Derivatives of 1,8-naphthalic anhydride have been synthesized and their spectroscopic and photochemical properties studied. Whilst these compounds have a good photostability, only …
Number of citations: 77 www.sciencedirect.com
H Chen, L Xu, X Ma, H Tian - Polymer Chemistry, 2016 - pubs.rsc.org
Room temperature phosphorescence (RTP) emission was achieved by host–guest recognition between γ-cyclodextrin (γ-CD) and a 4-bromo-1,8-naphthalic anhydride (BrNpA) polymer …
Number of citations: 76 pubs.rsc.org
S Sánchez, AYY Woo, T Baumgartner - Materials Chemistry Frontiers, 2017 - pubs.rsc.org
The synthesis and characterization of a series of 3- or 4-substituted 1,8-naphthalic anhydride compounds, and their organophosphorus analogues, bearing a cyclic diketophosphanyl …
Number of citations: 13 pubs.rsc.org
R Al-Aqar - Egyptian Journal of Chemistry, 2020 - journals.ekb.eg
In this paper, the compound of (4-bromo-3-nitro-1,8 -naphthalic anhydride) and the dopant material (4-hydroxy-m-benzene-disulfonic acid) were synthesized. The UV- Vis absorption …
Number of citations: 1 journals.ekb.eg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.